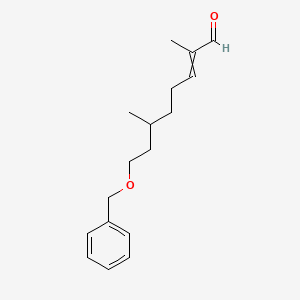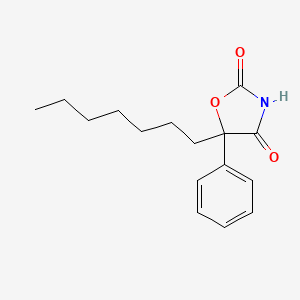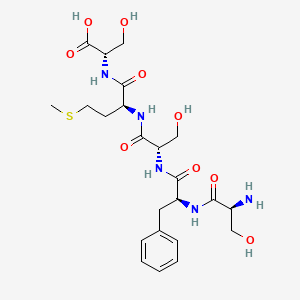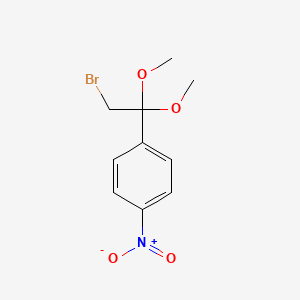![molecular formula C12H12Cl3NO2 B14224673 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide CAS No. 500593-84-0](/img/structure/B14224673.png)
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is a chemical compound with a complex structure that includes trichloroacetamide and a phenyl group substituted with a 2-methylpropanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide typically involves the reaction of trichloroacetamide with a suitable phenyl derivative. One common method involves the acylation of trichloroacetamide with 2-(2-methylpropanoyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.
Substitution: The trichloroacetamide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form strong hydrogen bonds or interact with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: A simpler compound with similar trichloroacetamide functionality but lacking the phenyl and 2-methylpropanoyl groups.
2,2,2-Trichloro-N-(2-methylprop-2-enyl)acetamide: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both trichloroacetamide and 2-methylpropanoyl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
500593-84-0 |
|---|---|
Fórmula molecular |
C12H12Cl3NO2 |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H12Cl3NO2/c1-7(2)10(17)8-5-3-4-6-9(8)16-11(18)12(13,14)15/h3-7H,1-2H3,(H,16,18) |
Clave InChI |
OKJWOZDHNIJRPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)

![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)




![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
